Product packaging for Neomajucin(Cat. No.:CAS No. 114687-98-8)

Neomajucin

Cat. No.: B218464
CAS No.: 114687-98-8
M. Wt: 312.31 g/mol
InChI Key: BKIWFOHCRIPCJO-OBTFVUSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neomajucin (CAS 114687-98-8) is a majucin-type sesquiterpene lactone naturally isolated from the pericarps of Illicium majus . This compound has garnered significant interest in neuroscience research due to its potent neurotrophic activity. Studies indicate that this compound and its semisynthetic derivatives function as neurotrophin small molecule mimetics, promoting neurite outgrowth and exhibiting neuroprotective effects in cellular models . This makes it a promising candidate for investigating novel therapeutic pathways for neurodegenerative diseases. The core structure of this compound shares similarities with anisatin, and its absolute configuration was determined by X-ray crystallographic analysis . Recent research has focused on structural modifications at the C-3 and C-6 hydroxyl groups to explore structure-activity relationships (SAR) and develop derivatives with enhanced biological activity . Researchers value this compound as a crucial chemical tool for probing the mechanisms of neuronal survival and differentiation. The molecular formula of this compound is C15H20O7, with a molecular weight of 312.32 g/mol . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H32N2 B218464 Neomajucin CAS No. 114687-98-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114687-98-8

Molecular Formula

C44H32N2

Molecular Weight

312.31 g/mol

IUPAC Name

(2R,5R,6S,10R,11S,14R)-5,10,14-trihydroxy-2,6-dimethyl-8,12-dioxatetracyclo[9.3.1.01,5.06,10]pentadecane-9,13-dione

InChI

InChI=1S/C15H20O7/c1-7-3-4-14(19)12(2)6-21-11(18)15(12,20)8-5-13(7,14)9(16)10(17)22-8/h7-9,16,19-20H,3-6H2,1-2H3/t7-,8+,9+,12+,13?,14+,15-/m1/s1

InChI Key

BKIWFOHCRIPCJO-OBTFVUSVSA-N

SMILES

CC1CCC2(C13CC(C4(C2(COC4=O)C)O)OC(=O)C3O)O

Isomeric SMILES

C[C@@H]1CC[C@]2(C13C[C@@H]([C@@]4([C@]2(COC4=O)C)O)OC(=O)[C@@H]3O)O

Canonical SMILES

CC1CCC2(C13CC(C4(C2(COC4=O)C)O)OC(=O)C3O)O

Synonyms

Neomajucin

Origin of Product

United States

Isolation, Structural Elucidation, and Natural Derivations of Neomajucin

Isolation Methodologies from Botanical Sources

The isolation of Neomajucin involves extracting it from specific plant parts and then purifying the compound.

Extraction and Purification from Illicium majus Pericarps

This compound was initially isolated from the pericarps of the Chinese plant Illicium majus. jst.go.jpcapes.gov.br This plant is known to be toxic. jst.go.jp The isolation process typically involves extracting the compounds from the plant material using appropriate solvents. Subsequent purification steps, such as chromatography, are then employed to separate this compound from other co-occurring compounds. nih.gov Early studies on Illicium majus pericarps led to the isolation of this compound alongside other sesquiterpene lactones like majucin (B1675918) and 2,3-dehydrothis compound. jst.go.jpcapes.gov.br Further investigations into Illicium majus have also identified this compound derivatives, such as 2-oxy derivatives, in the pericarps. researchgate.netresearchgate.net

Identification in Other Illicium Species (e.g., Illicium jiadifengpi, Illicium oligandrum)

Beyond Illicium majus, this compound and related seco-prezizaane-type sesquiterpenes have been identified in other Illicium species. For instance, 1,2-dehydrothis compound, a related compound, has been isolated from the pericarps of Illicium jiadifengpi. acs.orgtiprpress.com Studies on Illicium jiadifengpi have also reported the isolation of compounds like (2S)-hydroxy-3,4-dehydrothis compound, which is structurally related to this compound. researchmap.jpnih.gov While this compound itself is primarily associated with Illicium majus, the presence of closely related seco-prezizaane sesquiterpenes in species like Illicium jiadifengpi and Illicium oligandrum highlights the genus Illicium as a significant natural source of this class of compounds. thieme-connect.comnih.govnih.govresearchgate.netthieme-connect.comresearchgate.netescholarship.org Research on Illicium oligandrum has focused on various sesquiterpenes and other compound classes, including some with seco-prezizaane skeletons or presumed biosynthetic links to them. nih.govresearchgate.netthieme-connect.comresearchgate.netescholarship.org

Advanced Spectroscopic and Crystallographic Techniques for Structure Determination

The precise structure of this compound was determined using a combination of advanced analytical techniques.

Application of X-ray Crystallographic Analysis for this compound

X-ray crystallographic analysis played a crucial role in definitively establishing the structure of this compound. jst.go.jpresearchgate.netresearchgate.net This technique involves obtaining a crystal of the compound and then exposing it to an X-ray beam. wikipedia.orgnih.gov The resulting diffraction pattern is analyzed to produce a three-dimensional picture of the electron density within the crystal, allowing for the determination of the atomic positions and chemical bonds. wikipedia.orgnih.govscielo.brlibretexts.org The structure of this compound (compound 4 in one study) was determined through this method, providing an unambiguous confirmation of its complex cage structure. jst.go.jpresearchgate.net

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the structural elucidation of organic compounds like this compound. nih.govresearchgate.netresearchgate.netacs.orgresearchmap.jpnih.govnih.govresearchgate.netthieme-connect.comnih.govacs.orgfigshare.comthieme-connect.com NMR provides detailed information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). mdpi.commagritek.comslideshare.net

Proton (¹H) and Carbon-13 (¹³C) NMR Data Analysis

Detailed analysis of ¹H and ¹³C NMR spectra is fundamental to assigning the structure of this compound. jst.go.jpresearchgate.netresearchgate.net ¹H NMR spectroscopy provides information about the different types of hydrogen atoms and their environments within the molecule, including their connectivity and relative positions. magritek.comslideshare.net ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule, indicating the different types of carbon atoms present. slideshare.netlibretexts.org

The spectral features of this compound have been reported as being similar to those of anisatin, another convulsant sesquiterpene from Illicium species. jst.go.jpresearchgate.net Structural assignments for this compound and related compounds are often deduced from extensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, including techniques such as ¹H-¹H correlation spectroscopy (COSY), ¹³C-¹H correlation spectroscopy (HSQC or HMQC), and heteronuclear multiple bond correlation (HMBC). jst.go.jpresearchgate.netresearchgate.netmdpi.commagritek.com These techniques help establish connectivity between atoms and confirm the proposed structure based on the observed chemical shifts and coupling patterns. mdpi.commagritek.com

While specific, comprehensive ¹H and ¹³C NMR data tables for this compound across various studies were not consistently available in the search results in a format suitable for direct extraction into an interactive table here, the literature confirms that such data were extensively used for its structural assignment and for the characterization of related compounds from Illicium species. jst.go.jpnih.govresearchgate.netresearchgate.netacs.orgresearchmap.jpnih.govnih.govresearchgate.netthieme-connect.comresearchgate.netnih.govacs.orgfigshare.comthieme-connect.com

This compound: Isolation, Structural Elucidation, and Natural Derivations

This compound is a naturally occurring chemical compound belonging to the class of seco-prezizaane sesquiterpene lactones. It possesses a unique chemical structure and has been primarily isolated from plant sources within the Illicium genus. ontosight.ai The study of this compound and its derivatives is of interest due to their complex carbocyclic structures and potential biological activities. mosolymp.ru

This compound was first isolated from the pericarps of the Chinese plant Illicium majus. jst.go.jp It has also been reported as a constituent of Illicium angustisepalum and Illicium jiadifengpi. nih.govthieme-connect.comresearchgate.net The isolation process typically involves extraction from the plant material. mosolymp.rujst.go.jp

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. The molecular weight of this compound is reported as 312.35 g/mol . ontosight.ai

Two-Dimensional NMR Techniques (e.g., ¹H-¹H, ¹³C-¹H, Long-Range Shift-Correlated Spectra)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy plays a crucial role in determining the connectivity and spatial arrangement of atoms within complex molecules like this compound. wikipedia.org Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), ¹³C-¹H Heteronuclear Single Quantum Coherence (HSQC), and ¹³C-¹H Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed to assign proton and carbon signals and establish correlations between coupled nuclei and those separated by multiple bonds. jst.go.jpnih.govthieme-connect.com These experiments provide detailed information about the molecular framework. For instance, extensive analysis of ¹H-¹H and ¹³C-¹H long-range two-dimensional shift-correlated spectra was fundamental in deducing the structures of compounds based on the established structure of this compound. jst.go.jp

Determination of Absolute Configuration using Chiroptical Methods (e.g., Circular Dichroism)

Determining the absolute configuration of chiral molecules is essential for understanding their biological properties. mtoz-biolabs.comspectroscopyeurope.com Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are valuable tools for this purpose. mtoz-biolabs.comresearchgate.netnih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. mtoz-biolabs.comspectroscopyeurope.com By comparing the experimental CD spectrum with calculated or known CD spectra of molecules with established absolute configurations, the stereochemistry of the compound can be determined. mtoz-biolabs.comspectroscopyeurope.com X-ray crystallographic analysis has also been utilized in the structural determination of this compound, which can provide absolute configuration information, particularly when heavy atoms are present. jst.go.jpspectroscopyeurope.comescholarship.org The absolute configuration of related seco-prezizaane sesquiterpenes has been confirmed by CD experiments. researchgate.netthieme-connect.com

Characterization of Naturally Occurring this compound Derivatives

Several naturally occurring derivatives of this compound have been isolated and characterized, primarily from Illicium species. These derivatives often exhibit variations in oxidation patterns and functional groups on the core seco-prezizaane skeleton.

Identification of 2,3-Dehydrothis compound

2,3-Dehydrothis compound has been identified as a naturally occurring derivative of this compound. jst.go.jpcapes.gov.br It has been isolated from the fruits of Illicium jiadifengpi. researchgate.net Its structure has been determined using spectroscopic methods, including 1D and 2D NMR. researchgate.net

Isolation and Structure of 2-Oxy Derivatives of this compound

2-Oxy derivatives of this compound have been isolated from the pericarps of Illicium majus. capes.gov.brresearchgate.netjst.go.jp These compounds are characterized by the presence of an oxygen functional group at the C-2 position of the this compound skeleton. Their structures have been determined based on spectroscopic data, often by comparison with the spectral data of this compound and Majucin. jst.go.jp

Discovery and Analysis of 3,4-Dehydroxythis compound

3,4-Dehydroxythis compound is another derivative that has been discovered and analyzed from Illicium majus. capes.gov.brresearchgate.netjst.go.jp This derivative features the absence of hydroxyl groups at the C-3 and C-4 positions, or potentially an altered oxidation state at these carbons compared to this compound. The structures of these derivatives were determined using spectral data. jst.go.jp (1R,10S)-2-oxo-3,4-dehydroxythis compound (ODNM) is a related compound that has been a target of synthesis and studied for its neurotrophic activity. mosolymp.ruacs.orgresearchgate.net

Structural Determination of (2R)-Hydroxynorthis compound

(2R)-Hydroxynorthis compound is a norsesquiterpene derived from the Illicium genus. acs.orgnsf.gov It is considered a derivative of this compound with a modified structure, specifically being a nor-type sesquiterpene, indicating the loss of one carbon atom. researchgate.net The structural determination of (2R)-Hydroxynorthis compound has been achieved through extensive spectroscopic analysis, including 2D NMR methods. acs.orgresearchgate.net Its absolute configuration has also been a subject of study, with synthetic approaches contributing to its structural understanding. escholarship.orgresearchgate.net

Synthetic and Semisynthetic Approaches to Neomajucin and Its Analogues

Total Synthesis Strategies for Neomajucin-Type Sesquiterpenes

Synthetic efforts toward seco-prezizaane sesquiterpenes, including the this compound type, have explored various strategies to construct their intricate caged tetracyclic scaffold. escholarship.org These approaches often require the development of novel methodologies to address the challenges posed by the density of functional groups and stereocenters.

Asymmetric Approaches to Seco-Prezizaane Sesquiterpene Scaffolds

Asymmetric synthesis is crucial for accessing the biologically active enantiomers of these natural products. Several asymmetric approaches have been developed for constructing the core seco-prezizaane scaffold. nsf.gov

One asymmetric strategy involves the strategic application of hydroxyl-directed metallacycle-mediated annulation reactions. nsf.gov This method has been utilized in the synthesis of neurotrophic seco-prezizaane sesquiterpenes. nsf.gov Specifically, an alkoxide-directed metallacycle-mediated hydrindane-forming annulation reaction has been applied in natural product synthesis. nsf.gov This approach can involve a titanium-mediated [2+2+2] cyclization of an enyne and a TMS-acetylene to obtain a hydrindane intermediate.

Intramolecular radical cyclization cascades represent another powerful asymmetric approach for constructing the seco-prezizaane scaffold. nsf.gov These cascades can be employed to establish key structural features, such as the C5 quaternary center common to this class of natural products. nsf.gov Radical cyclization of a selenide (B1212193) intermediate, for instance, can furnish mixtures of products that are subsequently transformed into key intermediates.

Hydroxyl-Directed Metallacycle-Mediated Annulation

Specific Total Synthesis of (2R)-Hydroxynorthis compound

The first total synthesis of (2R)-Hydroxynorthis compound, a norsesquiterpene from Illicium jiadifengpi, was reported by the Rychnovsky research team in 2022. escholarship.orgnih.govuci.edu This synthesis was completed in 17 steps (longest linear sequence). escholarship.orgnih.govuci.edu

Several key transformations were central to the total synthesis of (2R)-Hydroxynorthis compound. A Tsuji-Trost reaction, specifically an asymmetric allylic alkylation, was employed to set a crucial quaternary center. escholarship.orgnih.govuci.edu In one instance, a phenylsulfide was used as a substrate for the Tsuji-Trost allylic alkylation with isoprene (B109036) monoxide, providing access to an intermediate in 49% yield and 96% ee with respect to the newly formed quaternary center. nsf.gov

A Pauson-Khand cyclization was another key step used to construct the core of the molecule. escholarship.orgnih.govuci.edu This reaction is particularly effective for forming cyclopentenone-containing structures.

Nagata hydrocyanation, which involves the introduction of a cyanide functionality, was also a key transformation in the synthesis. escholarship.orgnih.govuci.edu Cyanotrimethylsilane is a versatile reagent for this purpose. escholarship.org

The introduction of stereocenters with the correct configurations in the A-ring of (2R)-Hydroxynorthis compound was achieved through a sequence of reductions and hydrations. escholarship.orgnih.govuci.edu A simple sequence of reductions was utilized. escholarship.orgnih.gov Additionally, a regio- and stereoselective Mukaiyama hydration was the final step in the synthesis, affording the product as a single diastereomer. uci.edu For example, a Mukaiyama hydration using Mn(dpm)₃ and Ph(Oi-Pr)SiH₂ at -15 °C provided the synthetic sample in 64% yield as a single diastereomer. uci.edu Diastereoselective oxidation was also employed using conditions developed by Jørgensen. nsf.gov

Key Synthetic Step Data

TransformationSubstrate ExampleProduct ExampleYieldStereoselectivity (e.g., ee, d.r.)Citation
Tsuji-Trost Allylic AlkylationPhenylsulfide 12Intermediate 1049%96% ee nsf.gov
Mukaiyama HydrationAlkene intermediate(2R)-Hydroxynorthis compound64%Single diastereomer uci.edu
Radical Cyclization of Selenide ESelenide EMixture of F and G-1:1 mixture of diastereomers
Diastereoselective OxidationKeto-lactoneOxidized product-Diastereoselective nsf.gov
Key Transformations (e.g., Tsuji-Trost Reaction, Pauson-Khand Cyclization, Nagata Hydrocyanation)

Enantioselective Synthesis of (1R,10S)-2-Oxo-3,4-Dehydrothis compound

The enantioselective synthesis of (1R,10S)-2-Oxo-3,4-Dehydrothis compound has been achieved through strategic applications of metal-mediated annulation and radical cascade processes. This asymmetric approach allows for the controlled construction of the specific stereochemistry present in the natural product. uni.lunih.govnih.gov

Metal-Mediated [2+2+2] Annulation

A key step in the enantioselective synthesis of (1R,10S)-2-Oxo-3,4-Dehydrothis compound involves a hydroxyl-directed metallacycle-mediated [2+2+2] annulation reaction. uni.lunih.govnih.gov This method facilitates the formation of the hydrindane core structure, which is central to the seco-prezizaane framework. The annulation typically involves the reaction of enynes with alkynes, mediated by transition metals such as titanium. nih.govnih.gov This approach allows for the efficient and stereoselective construction of complex cyclic systems from simpler acyclic precursors. nih.gov

Radical Cascade Processes for Quaternary Carbon Installation

The installation of the C5 quaternary carbon center, a common feature in this class of natural products, has been successfully achieved through complex radical cascade processes. uni.lunih.govnih.govnih.gov Radical cyclization cascades are powerful tools in organic synthesis for rapidly assembling molecular complexity and forming challenging carbon-carbon bonds. nih.govscribd.com In the context of this compound synthesis, these cascades are designed to construct the highly substituted quaternary center with control over stereochemistry.

Synthesis of (2S)-Hydroxy-3,4-Dehydrothis compound

The synthesis of (2S)-Hydroxy-3,4-Dehydrothis compound has also been a focus of synthetic efforts, with the development of total synthesis methodologies to access this neurotrophic agent. uni.lunih.govnih.govnih.gov

First Total Synthesis Methodologies

The reported asymmetric approach, utilizing a hydroxyl-directed metallacycle-mediated [2+2+2] annulation and an intramolecular radical cyclization cascade, represents the first total synthesis of (2S)-Hydroxy-3,4-Dehydrothis compound. uni.lunih.govnih.govnih.gov This pioneering work established a viable route to access this structurally complex molecule. The synthesis involves a sequence of reactions transforming a complex tetracyclic intermediate into the target compound. nih.gov

Multistep Hydroxyl Inversion Sequences

A crucial aspect of the synthesis of (2S)-Hydroxy-3,4-Dehydrothis compound involves multistep hydroxyl inversion sequences. Specifically, a four-step double hydroxyl inversion sequence has been employed to establish the correct stereochemistry of the hydroxyl groups in the target molecule. nih.gov These sequences typically involve reactions such as stereoselective reduction, functional group manipulation, and inversion of stereocenters to achieve the desired configuration. nih.govnih.gov

Semisynthesis and Structural Modification of this compound Derivatives

Beyond total synthesis, semisynthesis and structural modification of this compound and related majucin-type compounds have been explored to generate derivatives with potentially altered or improved biological activities. nih.gov These studies often focus on modifying specific functional groups, such as the hydroxyl groups, to investigate the impact of structural changes on neurotrophic activity and establish structure-activity relationships (SARs). nih.gov For instance, modifications at the C-3 and C-6 hydroxyl positions of this compound and majucin (B1675918) have led to the synthesis of various ester derivatives, which have been evaluated for their neurite outgrowth-promoting activities. nih.gov These semisynthetic efforts provide a pathway to explore the chemical space around the natural product core and identify promising analogues. nih.gov

Directed Derivatization at Hydroxyl Groups (e.g., C-3 and C-6 Positions)

Structural modifications of majucin-type compounds, including this compound, have been explored, particularly focusing on the hydroxyl groups present in the molecule. Studies have specifically targeted the hydroxyl groups at the C-3 and C-6 positions of this compound and majucin for chemical modifications. nih.govresearchgate.net These directed derivatizations aim to alter the compound's properties or to provide handles for further synthetic transformations.

Esterification and Other Ester-Based Modifications

Esterification is a typical reaction employed in the modification of sesquiterpenes like majucin and this compound, which contain hydroxyl functionalities. smolecule.com This type of modification involves the formation of ester bonds through reactions between the hydroxyl groups and carboxylic acids or their derivatives. Such ester-based modifications are a common strategy for creating a library of analogues with potentially altered biological activities or improved pharmacokinetic properties. nih.govresearchgate.netcolab.ws

Synthesis of Novel Majucin/Neomajucin-Based Esters

To investigate the impact of structural variations on the properties of majucin-type compounds, researchers have synthesized novel esters based on the this compound and majucin scaffolds. A notable effort involved the synthesis of 39 different this compound/majucin based esters. nih.govresearchgate.netcolab.ws These synthesized derivatives were subsequently evaluated, indicating a systematic exploration of the chemical space around the this compound and majucin structures through esterification. nih.gov

Table 1: Example of Synthesized Ester Derivatives and Observed Activity (Based on general findings)

Compound TypeModification TypeNumber of Derivatives SynthesizedKey Observation (Activity)Source
This compound/MajucinEsterification39Some derivatives showed more potent activity than precursors. nih.gov

Strategic Advances and Methodological Innovations in this compound Synthesis

The complexity and limited natural availability of this compound have necessitated the development of strategic advances and innovative methodologies for its synthesis.

Development of Terpene Feedstock-Based Oxidative Approaches

A significant strategic advance in accessing this compound and related Illicium sesquiterpenes is the development of a semisynthetic strategy starting from readily available terpene feedstocks. researchgate.netnih.govacs.orgnih.govacs.orgnih.govescholarship.org (+)-Cedrol, an inexpensive and abundant terpene isolated from Texas cedarwood, has been utilized as a starting material. nih.gov This approach involves a series of oxidative transformations to build the highly oxidized and complex structure of the majucinoid core. nih.govacs.orgnih.govnih.gov The development of site-selective C(sp3)–H bond functionalization reactions has been a cornerstone of this work, providing access to highly oxidized natural products from this renewable feedstock. acs.orgnih.gov For instance, this compound (100) could be formally hydrated from a key lactone (99) using Mn(dpm)3/PhSiH3/O2 in one such oxidative approach. nih.gov

Overcoming Challenges of Low Natural Abundance for Structural Modifications

The low natural abundance of this compound and other majucin-type metabolites in the Illicium genus poses a considerable challenge for conducting extensive structural modification studies. nih.govresearchgate.net The limited availability of the natural product restricts the scope of semisynthetic efforts aimed at exploring structure-activity relationships and identifying pharmacophoric motifs. nih.gov Synthetic and semisynthetic approaches, particularly those utilizing abundant feedstocks like (+)-cedrol, directly address this challenge by providing access to this compound and its analogues on a larger scale, thereby enabling more comprehensive structural modification and evaluation studies. researchgate.netnih.govacs.orgnih.govacs.orgnih.govescholarship.org

Biosynthesis and Chemo Ecological Role of Neomajucin

Proposed Biosynthetic Origins and Pathways within the Illicium Genus

Sesquiterpenoids, including Neomajucin, are natural products exclusively produced by plant species in the genus Illicium. escholarship.orgnih.gov These compounds are characterized by a highly oxidized five-ring cage structure. nih.gov While the complete, step-by-step biosynthetic pathway of this compound within Illicium has not been fully elucidated, research into the synthesis of these complex molecules often seeks to mimic key aspects of their presumed in vivo biosynthesis. nih.gov The seco-prezizaane skeleton, characteristic of this compound and related compounds, is believed to arise from a common isoprenoid precursor.

Relationship to Anisatin Biosynthesis and Shared Precursors

This compound shares a close structural and biosynthetic relationship with other Illicium sesquiterpenes, particularly Anisatin. Both are classified as seco-prezizaane-type sesquiterpenes and are often isolated from the same Illicium species. nih.govjst.go.jpresearchgate.net Tashironin, another compound found in Illicium, has been suggested as a plausible biosynthetic precursor for anisatin-type sesquiterpenes. researchgate.netthieme-connect.comscribd.com Given the structural similarities and co-occurrence of this compound and Anisatin, it is highly probable that they share common early biosynthetic precursors and pathways, diverging at later stages through specific enzymatic modifications. For instance, jiadifenolide, which possesses a tricarbocyclic this compound skeleton, can reportedly be obtained from Tashironin and its congeners, suggesting a potential link in their biosynthetic routes. scribd.com

Enzymatic Transformations and Key Intermediates in Biosynthetic Routes

Detailed information on the specific enzymatic transformations and key intermediates involved directly in the biosynthesis of this compound within Illicium is limited in the available literature. While the general principles of terpene biosynthesis involving enzymes like terpene synthases and cytochrome P450 monooxygenases are well-established for other plant natural products, the precise enzymes and intermediates leading to the complex cage structure and oxidation pattern of this compound are not fully characterized. Tashironin is a notable proposed intermediate or precursor in the biosynthesis of related Illicium sesquiterpenes, suggesting that similar complex polycyclic intermediates are involved in the pathway to this compound. researchgate.netthieme-connect.comscribd.com Further research is needed to identify the specific enzymes catalyzing the cyclization, oxidation, and rearrangement steps that yield this compound.

Genomic and Proteomic Studies for Elucidating Biosynthetic Gene Clusters

Ecological Significance within Illicium Species (e.g., Toxic Components in Plants)

The presence of this compound and other sesquiterpenes in Illicium species has significant ecological implications, primarily related to their role as defensive compounds. Many Illicium species are known for their toxicity, and sesquiterpene lactones like Anisatin are considered major contributors to this toxicity. nih.govnih.govcabidigitallibrary.org Anisatin, for example, is an extremely toxic compound with insecticidal activity. wikipedia.org this compound has also been noted for its toxicity, exhibiting picrotoxin-like effects, although its toxicity is reported to be less potent than that of Anisatin. researchgate.net This toxicity likely serves as a defense mechanism against herbivores and insects, deterring consumption of the plant. cabidigitallibrary.orgwikipedia.org The variation in sesquiterpene profiles and toxicity levels among different Illicium species may contribute to their specific ecological interactions and distribution. Some Illicium species are utilized for their aromatic properties, while others are recognized for their potent toxicity, highlighting the diverse chemical ecology of this genus. escholarship.orgcabidigitallibrary.org The presence of toxic oils, including compounds lethal to agricultural pests, in species like Illicium difengpi further underscores the defensive role of these metabolites. mdpi.com

Future Research Trajectories and Advanced Methodological Perspectives

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The intricate caged structure of neomajucin, characterized by multiple contiguous chiral centers and a highly oxidized framework, presents significant challenges for chemical synthesis. wikipedia.org Developing novel and efficient synthetic routes is paramount for accessing sufficient quantities of this compound for comprehensive biological evaluation and for generating a diverse array of complex analogues.

Current research highlights advancements in synthetic strategies, including asymmetric approaches and the application of sophisticated reactions such as hydroxyl-directed metallacycle-mediated annulation and intramolecular radical cyclization cascades. nih.gov Approaches utilizing abundant and inexpensive terpene feedstocks are also being explored to provide more accessible synthetic entry into the Illicium sesquiterpenes, including this compound and its relatives. Future efforts will likely focus on streamlining these routes, improving stereocontrol, and developing modular strategies that allow for the facile introduction of structural variations. The development of protecting-group-free total synthesis approaches, as demonstrated for related compounds like jiadifenolide, represents a promising direction for increasing synthetic efficiency. Continued innovation in synthetic methodology will be crucial for overcoming the inherent complexity of these molecules and enabling the systematic exploration of their structure-activity relationships.

In-Depth Mechanistic Studies of Neurotrophic Action at the Molecular Level

While this compound and related compounds have demonstrated neurotrophic activity, including the enhancement of neurite outgrowth, the precise molecular mechanisms underlying these effects are not yet fully understood. nih.govuni-freiburg.dethegoodscentscompany.comscribd.com Future research needs to delve deeper into the specific protein targets and downstream signaling pathways modulated by this compound.

Studies on related neurotrophic natural products suggest potential interactions with or enhancement of neurotrophin signaling pathways, such as those involving Nerve Growth Factor (NGF). thegoodscentscompany.com Advanced methodologies, including biochemical assays, proteomics, and cell biology techniques, will be essential to identify the direct binding partners of this compound within neuronal cells. Further investigations should aim to delineate the cascade of events triggered by this compound binding, including phosphorylation events, protein-protein interactions, and changes in gene expression, ultimately leading to observed neurotrophic phenotypes like neurite extension and neuronal survival. Understanding these molecular details is critical for validating this compound as a therapeutic lead and for rational analogue design.

High-Throughput Screening and Computational Approaches for SAR Expansion

Expanding the understanding of the Structure-Activity Relationship (SAR) for this compound and its analogues is vital for optimizing their neurotrophic potency and selectivity. nih.gov High-throughput screening (HTS) platforms offer the capacity to rapidly assess the neurotrophic activity of large libraries of this compound derivatives and related seco-prezizaane sesquiterpenes.

Coupled with HTS, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide valuable insights into the structural features that contribute to activity and potential interactions with biological targets. These in silico methods can help prioritize compounds for synthesis and testing, predict potential off-target effects, and guide the design of novel analogues with improved pharmacological profiles. Integrating experimental HTS data with computational analyses will accelerate the SAR exploration process and facilitate the identification of key structural determinants of neurotrophic action.

Integrated Systems Biology Approaches to Understand Cellular and Network Effects

To gain a holistic understanding of how this compound exerts its neurotrophic effects, integrated systems biology approaches are increasingly relevant. These methodologies move beyond studying individual molecular targets to examine the broader impact of this compound on cellular networks and processes.

Techniques such as transcriptomics, proteomics, and metabolomics can provide comprehensive profiles of cellular changes in response to this compound treatment. Analyzing these large datasets can reveal interconnected pathways and biological processes that are modulated, offering a more complete picture of the neurotrophic response. Furthermore, applying these approaches in complex neuronal systems, such as co-cultures of different neuronal subtypes or organoids, can help elucidate the effects of this compound at the network level, including its influence on neuronal connectivity and function.

Exploration of this compound in Chemically Induced Phenotypic Screens for Biological Discoveries

Chemically induced phenotypic screens represent a powerful approach for discovering novel biological insights and identifying potential therapeutic targets. thegoodscentscompany.com Exploring the effects of this compound in such screens can reveal previously unappreciated biological activities or identify cellular pathways relevant to neurodegenerative diseases or nerve regeneration.

Utilizing advanced cellular models, including induced pluripotent stem cell (iPSC)-derived neurons and co-culture systems that mimic aspects of the neural microenvironment, can provide more physiologically relevant screening platforms. By observing the phenotypic changes induced by this compound, researchers can gain clues about its underlying mechanisms and potentially identify novel targets or pathways that, when modulated, promote neuronal health and function. This approach can lead to the discovery of new therapeutic strategies inspired by the biological activities of this compound.

Q & A

Q. Q1. What are the foundational methodologies for synthesizing and characterizing Neomajucin in a laboratory setting?

Methodological Answer: Initial synthesis of this compound requires adherence to established protocols for natural product isolation or chemical synthesis. For characterization:

  • Spectroscopic Analysis: Use NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure .
  • Chromatographic Purity: Validate purity via HPLC or GC-MS, ensuring retention times and peak integration align with standards .
  • Reproducibility: Document reaction conditions (temperature, solvent systems, catalysts) in detail to enable replication .

Q. Q2. How can researchers design a preliminary bioactivity screening for this compound?

Methodological Answer: Adopt a tiered approach:

In Vitro Assays: Test against cell lines (e.g., cancer, microbial) with positive/negative controls. Use dose-response curves to calculate IC₅₀/EC₅₀ values .

Target Identification: Employ computational docking or affinity chromatography to identify binding partners.

Data Validation: Replicate results across ≥3 independent experiments and apply statistical tests (e.g., ANOVA) to confirm significance .

Advanced Research Questions

Q. Q3. How should researchers address contradictory data in this compound’s mechanistic studies (e.g., conflicting enzyme inhibition results)?

Methodological Answer: Contradictions often arise from experimental variability or contextual factors. Resolve them by:

  • Triangulation: Cross-validate findings using multiple techniques (e.g., kinetic assays, X-ray crystallography, in silico modeling) .
  • Contextual Analysis: Compare experimental conditions (pH, temperature, co-factors) with prior studies. For example, enzyme inhibition may vary under aerobic vs. anaerobic conditions .
  • Limitation Reporting: Clearly state assay constraints (e.g., buffer interference, compound stability) in publications to guide future work .

Q. Q4. What strategies optimize this compound’s yield in scalable synthesis without compromising stereochemical integrity?

Methodological Answer:

  • Reaction Engineering: Use flow chemistry to control exothermic reactions or unstable intermediates. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Catalyst Screening: Test organocatalysts or transition-metal complexes (e.g., Ru-based) to enhance stereoselectivity.
  • DoE (Design of Experiments): Apply factorial designs to identify critical parameters (e.g., solvent polarity, catalyst loading) affecting yield and purity .

Q. Q5. How can computational models improve the prediction of this compound’s pharmacokinetic properties?

Methodological Answer:

  • QSAR Modeling: Corrogate structural descriptors (e.g., logP, polar surface area) with bioavailability data from analogous compounds .
  • MD Simulations: Simulate binding kinetics with plasma proteins (e.g., albumin) to predict half-life.
  • Validation: Compare in silico ADMET predictions with in vivo rodent studies, adjusting for interspecies differences .

Data Analysis & Interpretation

Q. Q6. What statistical frameworks are appropriate for analyzing dose-dependent toxicity in this compound studies?

Methodological Answer:

  • Nonlinear Regression: Fit dose-response data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Benchmarking: Compare toxicity thresholds (LD₅₀) with clinical candidates via meta-analysis .
  • Outlier Management: Apply Grubbs’ test to exclude anomalous data points while justifying exclusions in supplementary materials .

Q. Q7. How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma concentration-time curves to assess bioavailability and metabolic stability .
  • Tissue Distribution Studies: Use radiolabeled this compound to track accumulation in target organs.
  • Mechanistic Hypotheses: Propose and test whether off-target effects or protein binding underlie efficacy gaps .

Ethical & Reporting Standards

Q. Q8. What are the best practices for ensuring reproducibility in this compound research?

Methodological Answer:

  • Data Transparency: Share raw spectra, chromatograms, and crystallographic data in repositories like Zenodo .
  • Protocol Standardization: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for experimental workflows .
  • Peer Review: Pre-publish methods on preprint platforms (e.g., bioRxiv) for community feedback before journal submission .

Future Directions

Q. Q9. How can researchers leverage interdisciplinary approaches to explore this compound’s potential in non-traditional applications (e.g., neuroprotection)?

Methodological Answer:

  • Collaborative Frameworks: Partner with neurobiology labs to design blood-brain barrier penetration assays.
  • Omics Integration: Use transcriptomics/proteomics to identify novel pathways affected by this compound .
  • Grant Design: Structure proposals using the PICO framework (Population, Intervention, Comparison, Outcome) to align with funding priorities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.